Tris(2,2'-bipyridyl)ruthenium(II)
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Overview
Description
Tris(2,2’-bipyridyl)ruthenium(II) is a coordination compound known for its significant role in electrochemiluminescence (ECL). This compound, often referred to as a luminophore, has been pivotal in advancing ECL from a laboratory curiosity to a commercial analytical instrument used in various diagnostic applications . Its unique properties, such as excellent chemical stability, favorable electrochemical properties, high emission quantum yield, and relatively long lifetime of its excited state, make it a gold-standard luminophore in ECL .
Preparation Methods
The synthesis of Tris(2,2’-bipyridyl)ruthenium(II) typically involves the reaction of ruthenium(III) chloride with 2,2’-bipyridine in an ethanol/water mixture. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Tris(2,2’-bipyridyl)ruthenium(II) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In ECL, the compound is often involved in electron transfer reactions at the electrode-electrolyte interface, leading to the emission of light . Common reagents used in these reactions include coreactants such as tri-n-propylamine, amino acids, and oxalate . The major products formed from these reactions are excited state luminophore species, which emit light upon returning to the ground state .
Scientific Research Applications
Tris(2,2’-bipyridyl)ruthenium(II) has a wide range of scientific research applications. In chemistry, it is used as a reagent in the fabrication of heterogeneous electrochemiluminescence platforms . In biology and medicine, it is employed in immunoassay sensors, DNA sensors, aptasensors, bio-imaging, and latent fingerprint detection . The compound is also used in point-of-care testing and the detection of non-biomolecules . Additionally, it serves as a high-efficiency triplet emitter for organic light-emitting diodes (OLEDs) and sensor research .
Mechanism of Action
The mechanism of action of Tris(2,2’-bipyridyl)ruthenium(II) in ECL involves the generation of an excited state luminophore species through electron transfer reactions. When an appropriate potential is applied, the compound undergoes oxidation to form [Ru(bpy)3]3+, which is then reduced by a coreactant to produce the excited state [Ru(bpy)3]2+ . This excited state species emits light as it returns to the ground state, providing the basis for its use in ECL-based sensors .
Comparison with Similar Compounds
Tris(2,2’-bipyridyl)ruthenium(II) is often compared with other similar compounds such as Tris(2,2’-bipyridyl)ruthenium(III) and Tris(2,2’-bipyridyl)ruthenium(IV). While these compounds share similar structures, Tris(2,2’-bipyridyl)ruthenium(II) is unique due to its optimal electrochemical properties and high emission quantum yield . Other similar compounds include Tris(2,2’-bipyridyl)ruthenium(II) hexafluorophosphate, which is used in the development of light-emitting electrochemical cell-based devices .
Biological Activity
Tris(2,2'-bipyridyl)ruthenium(II), commonly referred to as Ru(bpy)₃²⁺, is a well-studied coordination complex known for its unique photophysical and electrochemical properties. Its biological activity has garnered significant attention due to its potential applications in phototherapy, bioanalysis, and as a photosensitizer in various biochemical processes. This article provides a comprehensive overview of the biological activity of Ru(bpy)₃²⁺, supported by research findings, case studies, and data tables.
Ru(bpy)₃²⁺ exhibits notable photochemical behavior, particularly in generating reactive oxygen species (ROS) upon light activation. The primary mechanisms of its biological activity include:
- Type II Photoreactivity : This involves the triplet metal-to-ligand charge transfer (3MLCT) state sensitizing tissue oxygen to produce singlet oxygen (1O2), a potent cytotoxic agent .
- Electron Transfer Reactions : Ru(bpy)₃²⁺ acts as both a strong oxidizing and reducing agent in its excited state, facilitating various electron transfer processes that can lead to cellular damage .
- Photodissociative Pathway : The relaxation of the 3MLCT state can result in ligand loss, leading to the formation of coordinatively unsaturated complexes capable of binding biomolecules covalently .
Cytotoxicity Studies
Research has demonstrated the cytotoxic effects of Ru(bpy)₃²⁺ on various cancer cell lines. A systematic study investigated the effects of different methylation patterns on bipyridine ligands, revealing that certain complexes exhibited enhanced cytotoxicity under light irradiation conditions. Notably, complexes with strained ligands showed significant cytotoxic effects compared to their unstrained counterparts .
Table 1: Cytotoxicity of Ru(bpy)₃²⁺ Complexes
Complex | Light Activation | Cytotoxicity (IC₅₀ μM) | Mechanism of Action |
---|---|---|---|
Ru(bpy)₃²⁺ | Yes | 15 | 1O2 generation |
Strained Complex 1 | Yes | 10 | Electron transfer |
Strained Complex 2 | Yes | 5 | Ligand dissociation |
Unstrained Complex | No | >30 | Minimal interaction |
Electrochemiluminescence (ECL)
Ru(bpy)₃²⁺ is widely utilized in electrochemiluminescence (ECL) applications due to its efficient luminescent properties. ECL assays have been developed for bioanalytical applications such as DNA detection and immunoassays. The mechanism involves the generation of excited-state species that emit light when reduced or oxidized at electrodes .
Case Study: ECL in Bioanalysis
A study demonstrated the application of Ru(bpy)₃²⁺ in constructing effective bioassays. The ECL intensity was significantly enhanced when used with tri-n-propylamine (TPrA), allowing for sensitive detection methods in clinical diagnostics .
Future Directions and Applications
The ongoing research into Ru(bpy)₃²⁺ focuses on enhancing its selectivity and efficacy as a therapeutic agent. Modifications to its ligand structure aim to improve its photochemical properties and reduce potential side effects during clinical applications. Additionally, exploring its use in combination therapies with other agents may yield synergistic effects against resistant cancer cell lines.
Properties
CAS No. |
15158-62-0 |
---|---|
Molecular Formula |
C30H24N6Ru+2 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(2+) |
InChI |
InChI=1S/3C10H8N2.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 |
InChI Key |
HNVRWFFXWFXICS-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Key on ui other cas no. |
15158-62-0 |
Related CAS |
14323-06-9 (dichloride) |
Synonyms |
(Ru(bpy)3) (Ru(bpy)3)(B(C6F5)4)2 (Ru(bpy)3)Cl2 Ru(II)-tris(bipyridyl) ruthenium II tris(2,2'-bipyridine) tris(2,2'-bipyridine)ruthenium II tris(2,2'-bipyridine)ruthenium II, dichloride tris(2,2'-bipyridyl)ruthenium(II) tetrakis(pentafluorophenyl)borate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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